molecular formula C9H13N3Na3O14P3 B12378257 Cytarabine triphosphate (trisodium)

Cytarabine triphosphate (trisodium)

Cat. No.: B12378257
M. Wt: 549.10 g/mol
InChI Key: HZQKYJNQQBPWQM-DGKYPTGMSA-K
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Description

Cytarabine triphosphate (trisodium) is a compound that serves as an active metabolite of cytarabine, a chemotherapeutic agent used primarily in the treatment of leukemia. It acts as a competitive inhibitor of DNA synthesis, making it a crucial component in cancer treatment regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytarabine triphosphate (trisodium) is synthesized through a series of phosphorylation reactions starting from cytarabine. The process involves the use of deoxycytidine kinase and other nucleotide kinases to convert cytarabine into its triphosphate form . The reaction conditions typically require an aqueous medium and controlled pH to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of cytarabine triphosphate (trisodium) often involves the use of bioreactors to maintain the necessary conditions for enzyme-mediated phosphorylation. The process is scaled up by optimizing the concentration of cytarabine and the enzymes involved, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cytarabine triphosphate (trisodium) primarily undergoes phosphorylation and deamination reactions. It is metabolized intracellularly into its active triphosphate form, which then inhibits DNA synthesis .

Common Reagents and Conditions

The phosphorylation reactions require nucleotide kinases and an aqueous medium with controlled pH. Deamination reactions involve cytidine deaminase, which converts cytarabine into its inactive form .

Major Products Formed

The major product formed from the phosphorylation of cytarabine is cytarabine triphosphate (trisodium). Deamination reactions produce uracil derivatives, which are biologically inactive .

Scientific Research Applications

Cytarabine triphosphate (trisodium) has a wide range of applications in scientific research:

Mechanism of Action

Cytarabine triphosphate (trisodium) exerts its effects by incorporating into DNA during the S-phase of the cell cycle. This incorporation inhibits DNA polymerase, preventing DNA synthesis and repair. The compound also induces DNA fragmentation and chain termination, leading to cell death .

Comparison with Similar Compounds

Cytarabine triphosphate (trisodium) is similar to other nucleoside analogs such as gemcitabine and decitabine. it is unique in its ability to inhibit DNA synthesis specifically during the S-phase of the cell cycle. This specificity makes it particularly effective in treating rapidly dividing cancer cells .

List of Similar Compounds

  • Gemcitabine
  • Decitabine
  • Fludarabine
  • Cladribine

Cytarabine triphosphate (trisodium) stands out due to its high efficacy in treating hematologic malignancies and its ability to predict chemosensitivity in leukemic blasts .

Properties

Molecular Formula

C9H13N3Na3O14P3

Molecular Weight

549.10 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7+,8-;;;/m1.../s1

InChI Key

HZQKYJNQQBPWQM-DGKYPTGMSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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